![molecular formula C11H15F3N4O2 B1343764 Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate CAS No. 877402-43-2](/img/structure/B1343764.png)
Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
説明
Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C11H15F3N4O2 and its molecular weight is 292.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Cancer Studies
The compound and its derivatives have shown promising results in anti-cancer studies. For instance, Raveesha et al. (2020) synthesized a variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives and evaluated their anti-cancer properties. Particularly, compound RB7 exhibited remarkable anticancer activity against HT-29 colon cancer cells by inducing cell death through the mitochondrial apoptotic pathway (Raveesha, Kumar, & Prasad, 2020).
Enantioselective Production
Yanchan et al. (2016) demonstrated the enantioselective production of a chiral intermediate of sitagliptin, a drug used for type 2 diabetes treatment, using a novel isolate of Pseudomonas pseudoalcaligenes. This process involved microbial bioreduction and showed high yield and enantiomeric excess (Wei et al., 2016).
Synthesis for Type 2 Diabetes Treatment
The compound has been used in the synthesis of dipeptidyl peptidase IV inhibitors, which are relevant for treating type 2 diabetes. A study by Kim et al. (2005) synthesized a series of such inhibitors, showing potent oral activity and selectivity, underscoring their potential as a new treatment for type 2 diabetes (Kim et al., 2005).
Antimicrobial and Antifungal Activities
Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The results indicated significant antimicrobial potential, suggesting their use in developing new antimicrobial agents (Patil et al., 2021).
Cardiovascular Applications
Sato et al. (1980) explored the synthesis and effects of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems for potential cardiovascular applications. They found that some derivatives had potent coronary vasodilating and antihypertensive activities, indicating their use as cardiovascular agents (Sato et al., 1980).
Antioxidant Properties
Falsini et al. (2019) designed new derivatives of 1,2,4-triazolo[4,3-a]pyrazine-3-ones to obtain dual antioxidant-human A2A adenosine receptor antagonists. Some compounds showed potent protective efficacy in neuropathic pain and reduced oxaliplatin-induced toxicity, highlighting their potential as neuroprotective agents inoxidative stress-related diseases (Falsini et al., 2019).
Anticonvulsant Activity
Kelley et al. (1995) synthesized several 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines and tested them for anticonvulsant activity. Some compounds demonstrated potent activity against maximal electroshock-induced seizures in rats, suggesting their potential as anticonvulsant agents (Kelley et al., 1995).
Photolysis and Antimicrobial Applications
Ivanov et al. (2020) explored the synthesis of 3-tert-butyl- or 3,4-di-tert-butyl-substituted 8-methylpyrazolo[5,1-c][1,2,4]-triazines and their photolysis. They also evaluated the antimicrobial and antifungal activities of these compounds, indicating potential use in these domains (Ivanov et al., 2020).
Synthesis and Transformation Studies
Mironovich et al. (2018) worked on the synthesis and transformations of various derivatives of pyrazolo[5,1-c][1,2,4]triazines. They focused on the reaction mechanisms and the properties of the resulting compounds, contributing to the understanding of their chemical behavior (Mironovich et al., 2018).
作用機序
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It can be inferred from related compounds that it may interact with its target proteins, possibly through binding to the active site, thereby inhibiting their function .
Biochemical Pathways
Given its potential inhibition of c-met kinase, it could impact pathways related to cell growth and survival .
Result of Action
Based on the potential inhibition of c-met kinase, it could potentially exhibit anti-tumor activity .
生化学分析
Biochemical Properties
Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate plays a significant role in biochemical reactions, particularly as a potential inhibitor of certain enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration . The interaction between this compound and c-Met kinase is characterized by its ability to inhibit the kinase activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as A549, MCF-7, and HeLa, this compound exhibits anti-tumor activity by inhibiting c-Met kinase, leading to reduced cell proliferation and increased apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling cascade, leading to alterations in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to this compound can lead to sustained inhibition of c-Met kinase activity, resulting in long-term changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting c-Met kinase and reducing tumor growth. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and toxicity to non-cancerous cells .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its bioavailability and therapeutic potential. The compound’s distribution patterns within different tissues can also impact its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
tert-butyl 3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2/c1-10(2,3)20-9(19)17-4-5-18-7(6-17)15-16-8(18)11(12,13)14/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHCMRQBGHYJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647275 | |
| Record name | tert-Butyl 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877402-43-2 | |
| Record name | tert-Butyl 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)






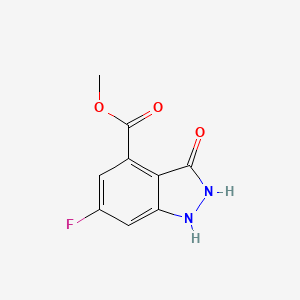
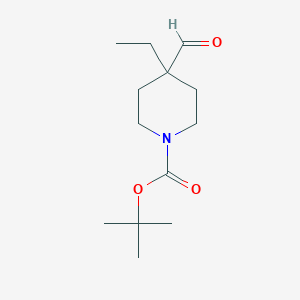
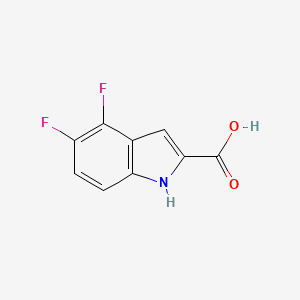
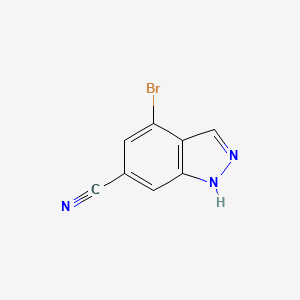

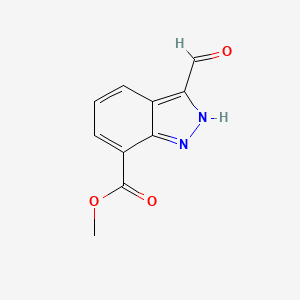
![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)